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molecular formula C9H5BrN2O B8474324 2-Cyano-6-bromomethylbenzoxazole

2-Cyano-6-bromomethylbenzoxazole

Cat. No. B8474324
M. Wt: 237.05 g/mol
InChI Key: NTNVCSSPPQWOER-UHFFFAOYSA-N
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Patent
US05041453

Procedure details

When the 2-cyano-6-bromomethylbenzoxazole in Example 10, Step 2 is replaced with 2-cyano-7-methylbenzoxazole, 7-bromomethyl-2-cyanobenzoxazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1OC2C=C(C[Br:13])C=CC=2N=1)#N.[C:14]([C:16]1[O:17][C:18]2[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1)#[N:15]>>[Br:13][CH2:25][C:24]1[C:18]2[O:17][C:16]([C:14]#[N:15])=[N:20][C:19]=2[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1OC2=C(N1)C=CC(=C2)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1OC2=C(N1)C=CC=C2C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC=2N=C(OC21)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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